molecular formula C16H18N6O2S B12928289 9-(2-Methylpropyl)-6-{[(2-nitrophenyl)methyl]sulfanyl}-9H-purin-2-amine CAS No. 94093-93-3

9-(2-Methylpropyl)-6-{[(2-nitrophenyl)methyl]sulfanyl}-9H-purin-2-amine

Cat. No.: B12928289
CAS No.: 94093-93-3
M. Wt: 358.4 g/mol
InChI Key: QWUNCXHRHLKRGR-UHFFFAOYSA-N
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Description

9-(2-Methylpropyl)-6-{[(2-nitrophenyl)methyl]sulfanyl}-9H-purin-2-amine: is a complex organic compound that belongs to the purine family. This compound is characterized by its unique structure, which includes a purine core substituted with a 2-methylpropyl group and a 2-nitrophenylmethylsulfanyl group. The presence of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-(2-Methylpropyl)-6-{[(2-nitrophenyl)methyl]sulfanyl}-9H-purin-2-amine typically involves multi-step organic reactions. The starting materials often include purine derivatives and appropriately substituted alkyl halides or sulfides. The key steps in the synthesis may involve:

    Alkylation: Introduction of the 2-methylpropyl group onto the purine core using an alkyl halide under basic conditions.

    Thioether Formation: Reaction of the intermediate with a 2-nitrophenylmethyl halide to form the thioether linkage.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the nitro group to an amine can be achieved using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrophenylmethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).

    Substitution: Nucleophiles such as thiols, amines, or alkoxides under basic or acidic conditions.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion of the nitro group to an amine.

    Substitution: Formation of various substituted purine derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology: In biological research, the compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a potential candidate for investigating purine metabolism and related biological processes.

Medicine: The compound’s potential therapeutic properties are of interest in medicinal chemistry. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors involved in various diseases.

Industry: In the industrial sector, the compound can be used in the development of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in catalysis, material science, and chemical engineering.

Mechanism of Action

The mechanism of action of 9-(2-Methylpropyl)-6-{[(2-nitrophenyl)methyl]sulfanyl}-9H-purin-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The presence of the nitrophenylmethylsulfanyl group may enhance its binding affinity and specificity towards certain targets, leading to distinct biological effects.

Comparison with Similar Compounds

Similar Compounds:

  • 6-(2-Nitrophenyl)-9H-purine-2-amine
  • 9-(2-Methylpropyl)-6-(methylsulfanyl)-9H-purine-2-amine
  • 9-(2-Methylpropyl)-6-(phenylmethylsulfanyl)-9H-purine-2-amine

Uniqueness: The uniqueness of 9-(2-Methylpropyl)-6-{[(2-nitrophenyl)methyl]sulfanyl}-9H-purin-2-amine lies in the combination of its substituents. The presence of both the 2-methylpropyl and 2-nitrophenylmethylsulfanyl groups imparts specific chemical reactivity and biological activity that distinguishes it from other similar compounds. This unique structure allows for diverse applications in scientific research and industry.

Properties

94093-93-3

Molecular Formula

C16H18N6O2S

Molecular Weight

358.4 g/mol

IUPAC Name

9-(2-methylpropyl)-6-[(2-nitrophenyl)methylsulfanyl]purin-2-amine

InChI

InChI=1S/C16H18N6O2S/c1-10(2)7-21-9-18-13-14(21)19-16(17)20-15(13)25-8-11-5-3-4-6-12(11)22(23)24/h3-6,9-10H,7-8H2,1-2H3,(H2,17,19,20)

InChI Key

QWUNCXHRHLKRGR-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=NC2=C1N=C(N=C2SCC3=CC=CC=C3[N+](=O)[O-])N

Origin of Product

United States

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